molecular formula C15H9BrN2O3S B2825241 4-[[(Z)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid CAS No. 1211981-23-5

4-[[(Z)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid

Cat. No.: B2825241
CAS No.: 1211981-23-5
M. Wt: 377.21
InChI Key: GTMMARMMOBOCOR-UHFFFAOYSA-N
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Description

4-[[(Z)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid is an organic compound that features a complex structure with multiple functional groups, including a bromothiophene moiety, a cyano group, and a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(Z)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Bromothiophene Intermediate: : The synthesis begins with the bromination of thiophene to obtain 5-bromothiophene. This step is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

  • Knoevenagel Condensation: : The bromothiophene intermediate undergoes a Knoevenagel condensation with malononitrile in the presence of a base like piperidine to form the cyano-substituted intermediate.

  • Amidation Reaction: : The cyano-substituted intermediate is then reacted with 4-aminobenzoic acid under acidic or basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-[[(Z)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-[[(Z)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new organic compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the cyano and benzoic acid groups suggests it could interact with biological targets, potentially leading to the development of new drugs.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as organic semiconductors or polymers, due to its conjugated system and functional groups.

Mechanism of Action

The mechanism of action of 4-[[(Z)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The cyano group can participate in hydrogen bonding or electrostatic interactions, while the benzoic acid moiety can interact with active sites in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-[[(Z)-3-(5-chlorothiophen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid: Similar structure but with a chlorine atom instead of bromine.

    4-[[(Z)-3-(5-methylthiophen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid: Similar structure but with a methyl group instead of bromine.

Uniqueness

The uniqueness of 4-[[(Z)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid lies in its bromine atom, which can participate in unique halogen bonding interactions and influence the compound’s reactivity and biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-[[(Z)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2O3S/c16-13-6-9(8-22-13)5-11(7-17)14(19)18-12-3-1-10(2-4-12)15(20)21/h1-6,8H,(H,18,19)(H,20,21)/b11-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMMARMMOBOCOR-WZUFQYTHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C(=CC2=CSC(=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)/C(=C\C2=CSC(=C2)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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